molecular formula C19H22N2O2 B14474132 1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile CAS No. 65919-67-7

1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile

Cat. No.: B14474132
CAS No.: 65919-67-7
M. Wt: 310.4 g/mol
InChI Key: AZUJXUZKDLXSNY-UHFFFAOYSA-N
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Description

1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a carbonitrile group and at the 1-position with a 2-hydroxy-3-(naphthalen-1-yloxy)propyl chain.

Properties

CAS No.

65919-67-7

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

1-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperidine-4-carbonitrile

InChI

InChI=1S/C19H22N2O2/c20-12-15-8-10-21(11-9-15)13-17(22)14-23-19-7-3-5-16-4-1-2-6-18(16)19/h1-7,15,17,22H,8-11,13-14H2

InChI Key

AZUJXUZKDLXSNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C#N)CC(COC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxy-propyl intermediate. This intermediate is then reacted with piperidine and a suitable cyanating agent to introduce the carbonitrile group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a ligand for binding studies with proteins and enzymes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy-naphthalenyloxy group allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. The carbonitrile group may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

Structural Differences :

  • Naphthalene substitution : The analog has a naphthalen-2-yloxy group (position 2) vs. naphthalen-1-yloxy (position 1) in the target compound.
  • Piperidine substitution: A quinolin-3-yl group replaces the carbonitrile at the 4-position.

Functional Insights :

  • 5-HT1F Receptor Antagonism : This compound exhibits potent and selective antagonism for the 5-HT1F receptor (Ki = 11 nM) with minimal off-target effects on 5-HT1A and 5-HT2B (Ki = 343 nM) .

Implications for Target Compound :

  • The naphthalen-1-yloxy substitution in the target compound may alter receptor binding kinetics or selectivity compared to the naphthalen-2-yloxy analog.
  • The carbonitrile group’s electron-withdrawing nature could enhance metabolic stability compared to the hydroxylated quinolin-3-yl group .
N-Arylpiperazine Derivatives with Antimicrobial Activity

Structural Differences :

  • Core Structure : These compounds feature a piperazine ring (vs. piperidine) with aryl carbamoyloxy and trifluoromethylphenyl substituents.
  • Functional Groups : Lack the naphthalene and carbonitrile moieties.

Functional Insights :

  • Antimicrobial Activity : 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride showed efficacy against Mycobacterium kansasii (comparable to isoniazid) .
  • Structure–Activity Relationship (SAR) : Lipophilicity and steric bulk from trifluoromethyl groups correlate with enhanced mycobacterial inhibition .

Implications for Target Compound :

  • The absence of carbamoyloxy or trifluoromethyl groups in the target compound likely precludes significant antimicrobial activity.
  • The piperidine-carbonitrile core may favor neurological targets over antimicrobial ones due to reduced lipophilicity .
Ethyl Piperidine Carboxylate Derivatives

Structural Differences :

  • Substituents: Ethyl esters and methoxyimino groups replace the naphthalenyloxy and carbonitrile groups.

Functional Insights :

  • Synthetic Utility : These derivatives are intermediates in synthesizing decahydro-1,6-naphthyridine scaffolds, demonstrating the piperidine ring’s versatility in medicinal chemistry .

Implications for Target Compound :

  • The target compound’s carbonitrile group may offer greater synthetic flexibility for further derivatization compared to ester or imino groups .

Comparative Data Table

Compound Core Structure Key Substituents Primary Activity Ki/EC50 (nM) Selectivity Notes
Target Compound Piperidine Naphthalen-1-yloxy, carbonitrile Not reported N/A Hypothesized 5-HT receptor focus
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Piperidine Naphthalen-2-yloxy, quinolin-3-yl 5-HT1F antagonist 11 (5-HT1F) >30-fold selectivity over 5-HT2B
N-Arylpiperazine derivatives Piperazine Carbamoyloxy, trifluoromethylphenyl Antimicrobial N/A Active against M. kansasii
Ethyl piperidine carboxylates Piperidine Ethyl ester, methoxyimino Synthetic intermediate N/A N/A

Research Findings and Implications

  • Receptor Specificity : The naphthalenyloxy substitution position (1 vs. 2) may critically influence serotonin receptor binding. Position 2 in the analog conferred 5-HT1F selectivity, while position 1 in the target compound could shift affinity toward other 5-HT subtypes .
  • Biological Niche : Unlike antimicrobial N-arylpiperazines, the target compound’s structure aligns more closely with CNS-targeted agents, suggesting prioritization for neurological studies .

Biological Activity

1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile, also known by its CAS number 65919-67-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The molecular formula of this compound is C19H22N2O2C_{19}H_{22}N_{2}O_{2}, with a molecular weight of 310.39 g/mol. The compound features a piperidine core, which is known for its diverse biological activities.

PropertyValue
CAS Number65919-67-7
Molecular FormulaC₁₉H₂₂N₂O₂
Molecular Weight310.39 g/mol
LogP2.75

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of compounds related to this compound against various cancer cell lines. For instance, a derivative was tested against MDA-MB-231, A549, and MIA PaCa-2 cell lines, showing promising results with IC50 values indicating effective inhibition of cell viability .

Case Study: Cytotoxicity Evaluation
In a comparative study, the derivative exhibited IC50 values of 10.7 µM for MDA-MB-231, 7.7 µM for A549, and 7.3 µM for MIA PaCa-2 cells. These results were comparable to established chemotherapeutic agents such as etoposide and camptothecin .

The mechanism underlying the anticancer activity appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of calcium channels. Compounds similar to this piperidine derivative have been identified as selective inhibitors of T-type calcium channels, which play a crucial role in cancer cell proliferation .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that derivatives of this compound exhibit favorable absorption characteristics and low toxicity profiles. For example, an LD50 value of approximately 2.8–2.9 mol/kg was observed in rat models, suggesting a low acute toxicity risk . Additionally, permeability studies using Caco-2 cells indicate good intestinal absorption potential.

In Silico Studies

Recent advancements in computational chemistry have facilitated the prediction of biological activity spectra for piperidine derivatives using tools like PASS (Prediction of Activity Spectra for Substances). These studies suggest that such compounds may interact with various biological targets including enzymes and receptors involved in cancer progression and central nervous system disorders .

Summary of In Silico Findings

Biological ActivityPredicted Interaction
AnticancerYes
CNS DisordersYes
AntimicrobialYes
Local AnestheticYes

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